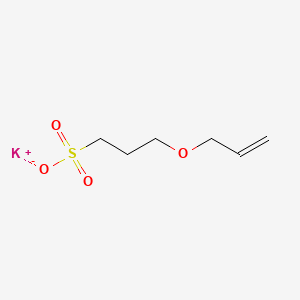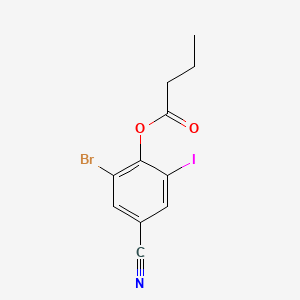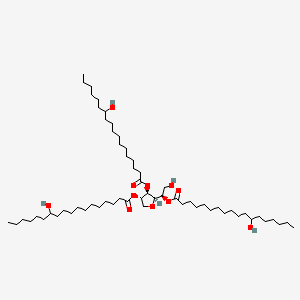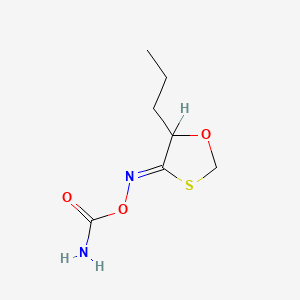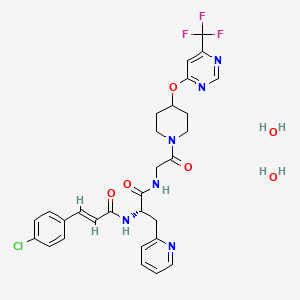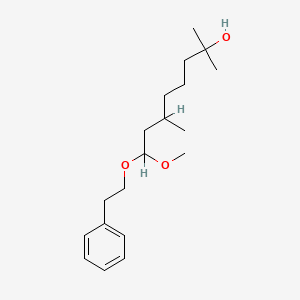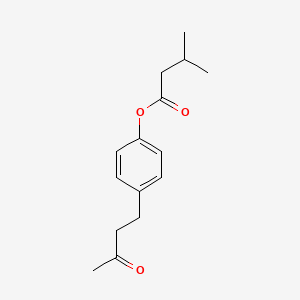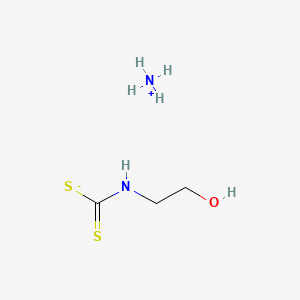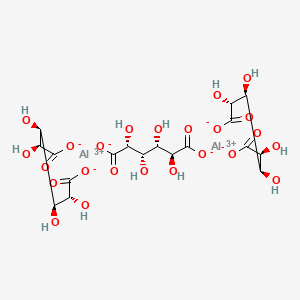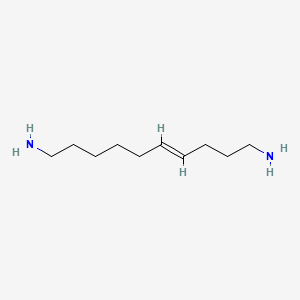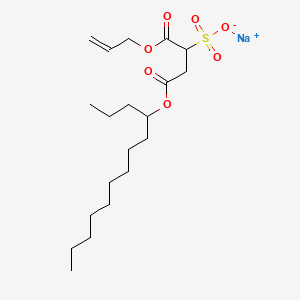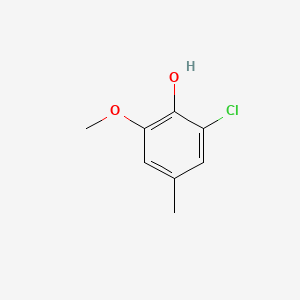
6-Chloro-4-methylguaiacol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-4-methylguaiacol is an organic compound with the molecular formula C8H9ClO2. It is a derivative of guaiacol, which is a phenolic compound containing a methoxy functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6-Chloro-4-methylguaiacol can be synthesized through several methods. One common approach involves the chlorination of 4-methylguaiacol. This reaction typically requires the use of chlorine gas or a chlorinating agent under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for efficiency and yield, utilizing advanced equipment and reaction conditions to achieve high purity and consistency in the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Chloro-4-methylguaiacol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms, such as alcohols.
Substitution: It can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Chloro-4-methylguaiacol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Chloro-4-methylguaiacol involves its interaction with reactive oxygen species (ROS). It acts as an antioxidant, scavenging free radicals and reducing oxidative stress in cells. This activity is primarily due to its phenolic structure, which allows it to donate hydrogen atoms or electrons to neutralize ROS . Additionally, it can modulate cellular signaling pathways involved in oxidative stress responses .
Vergleich Mit ähnlichen Verbindungen
4-Methylguaiacol: Similar in structure but lacks the chlorine atom.
4-Ethylguaiacol: Contains an ethyl group instead of a methyl group.
Vanillin: A well-known flavor compound with a similar phenolic structure.
Uniqueness: 6-Chloro-4-methylguaiacol is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific applications where chlorinated compounds are desired .
Eigenschaften
CAS-Nummer |
18268-80-9 |
|---|---|
Molekularformel |
C8H9ClO2 |
Molekulargewicht |
172.61 g/mol |
IUPAC-Name |
2-chloro-6-methoxy-4-methylphenol |
InChI |
InChI=1S/C8H9ClO2/c1-5-3-6(9)8(10)7(4-5)11-2/h3-4,10H,1-2H3 |
InChI-Schlüssel |
HWWABIOHJVXTMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)Cl)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


